molecular formula C17H23NO2 B1681593 Tropanserin CAS No. 85181-40-4

Tropanserin

Cat. No. B1681593
CAS RN: 85181-40-4
M. Wt: 273.37 g/mol
InChI Key: HDDNYFLPWFSBLN-XYPWUTKMSA-N
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Description

Tropanserin (INN; MDL-72,422) is a drug that acts as a potent and selective 5-HT3 receptor antagonist . It was investigated in clinical trials for the treatment of migraine in the 1980s but was never marketed .


Synthesis Analysis

Tropanserin can be synthesized by the reaction of tropine with 3,5-dimethylbenzoyl chloride .


Molecular Structure Analysis

The molecular formula of Tropanserin is C17H23NO2 . The IUPAC name is [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate .


Physical And Chemical Properties Analysis

Tropanserin has a molecular weight of 273.37 g/mol . It is a tropane alkaloid and a benzoate ester .

Scientific Research Applications

Translational Research and Drug Discovery

Tropanserin's applications in scientific research are closely associated with the field of Translational Research (TR), a vital aspect of drug discovery and development. This process involves optimizing the drug discovery pipeline through a combination of tools and communication strategies among scientists, clinicians, and industries. The goal is to enhance the impact of technologies, including imaging and genomics, for the development of effective therapies (Hörig & Pullman, 2004).

Chemical Analysis and Assay Development

In the realm of chemical analysis, tropanserin plays a role in developing spectrophotometric methods for drug assays. This is exemplified in studies aimed at developing methods for the assay of mianserin, where tropanserin derivatives are used as chromophores in ion associative complex formations (Gorumutchu & Ratnakaram, 2019).

Metabolic Engineering and Alkaloid Production

Metabolic engineering techniques leverage tropanserin-related compounds in improving the production of tropane alkaloids like scopolamine, which are significant in medicine for their anticholinergic activity. Research shows that overexpression of genes involved in biosynthesis pathways in various plant species enhances the production of these alkaloids (Palazón et al., 2008).

Lifespan Extension Studies

Studies involving the serotonin receptor antagonist mianserin, which is structurally related to tropanserin, have shown potential in lifespan extension. In the model organism Caenorhabditis elegans, mianserin increased lifespan, suggesting a link to dietary restriction mechanisms and implications for aging research (Petrascheck et al., 2009).

Biosynthesis in Microbial Systems

The field of synthetic biology utilizes tropanserin-related tropane alkaloids in engineering microbial systems. For instance, baker's yeast has been engineered to produce medicinal alkaloids hyoscyamine and scopolamine, starting from simple sugars and amino acids. This approach provides a robust and agile supply chain for these essential medicines, and it also opens avenues for the discovery of new therapeutic agents for neurological diseases (Srinivasan & Smolke, 2020).

Translational Epidemiology

Tropanserin's applications extend to translational epidemiology, where its usage in clinical settings informs epidemiological studies. This approach helps in translating scientific discoveries into population health impact, particularly in understanding and treating diseases at a population level (Khoury et al., 2010).

Pharmacological Synthesis and Applications

The chemical synthesis of tropanserin-related tropane alkaloids is a significant area of research due to their biological activities and medicinal properties. The synthesis methods for these compounds involve sophisticated protocols, including asymmetric and catalytic approaches. Understanding their pharmacological properties is crucial for drug development and therapeutic applications (Afewerki et al., 2019).

Safety And Hazards

Safety measures for handling Tropanserin include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNYFLPWFSBLN-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042618
Record name Tropanyl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropanserin

CAS RN

85181-40-4
Record name Tropanserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropanyl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
B Kopczyńska, M Szereda-Przestaszewska - Life sciences, 2004 - Elsevier
… In the present experiments the blocking effects of serotoninergic active drugs: ketanserin and tropanserin (MDL 72222) were studied in six pentobarbitone-chloralose anaesthetized cats…
Number of citations: 11 www.sciencedirect.com
JA Peters, HM Malone, JJ Lambert - Trends in pharmacological sciences, 1992 - cell.com
… located on rabbit isolated preganglionic cervical sympathetic nerves36 and the terminals of cardiac sympathetic neNesjsr to blockade by tropanserin is considerably higher than that dis…
Number of citations: 158 www.cell.com
G Johnson - Annual Reports in Medicinal Chemistry, 1987 - Elsevier
… Tropanserin (MDL 72422, E), also active agai nst axon ref 1 ex (57) , is reported1 y … Replacing the tropyl group of tropanserin wi& 1-methylpiperidine as in - 17 also maintains 5-…
Number of citations: 4 www.sciencedirect.com
MB Jackson, JL Yakel - Annual review of physiology, 1995 - annualreviews.org
The S-HT3 receptor is a relatively recent addition to the family of receptors with direct coupling to an ion channel. Serotonin, or 5-hydroxytryptamine (5-HT), and catecholamines were …
Number of citations: 231 www.annualreviews.org
W Dyr, W Kostowski - Alcohol, 1995 - Elsevier
Two 5-HT 3 receptor antagonists, tropisetron (1 and 10 ng) and ondansetron (10 and 100 ng) were tested for effects on ethanol drinking in Wistar male rats after bilateral microinjection …
Number of citations: 47 www.sciencedirect.com
SJ Ireland, CC Jordan - British journal of pharmacology, 1987 - Wiley Online Library
1 A study has been made of the pharmacology of 5‐hydroxytryptamine (5‐HT)‐induced hyperpolarization responses recorded extracellularly from the rat isolated superior cervical …
Number of citations: 44 bpspubs.onlinelibrary.wiley.com
B Malinowska, D Napiórkowska-Pawlak… - European journal of …, 1999 - Elsevier
The aim of the present study was to examine the influence of ifenprodil (a non-competitive NMDA receptor antagonist which also blocks 5-HT 3 receptors and α 1 -adrenoceptors) on the …
Number of citations: 56 www.sciencedirect.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
JM Scalzitti, JG Hensler - Handbook of Psychiatric Genetics, 1996 - books.google.com
Although previously identified in the periphery, the discovery of serotonin (5-hydroxytryptamine, 5-HT) in brain by Twarog and Page,'followed by studies using histofluorescence …
Number of citations: 6 www.google.com
H Ashfon
Number of citations: 0

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